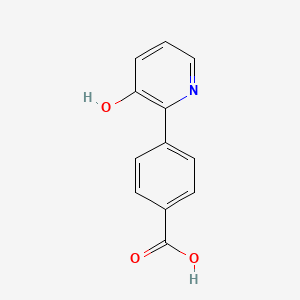

2-(4-Carboxyphenyl)-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJSQINYLEMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682766 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-73-8 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Introduction

2-(4-Carboxyphenyl)-3-hydroxypyridine is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a 3-hydroxypyridine moiety—a known metal-chelating and biologically active scaffold—with a 4-carboxyphenyl group, suggests potential applications as a novel therapeutic agent, a functional ligand in coordination chemistry, or a building block for advanced polymers. The carboxylic acid group offers a handle for further chemical modification and influences the molecule's solubility and pharmacokinetic properties, while the 3-hydroxypyridine core is a key pharmacophore in various bioactive compounds.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Carboxyphenyl)-3-hydroxypyridine. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from its constituent chemical moieties—3-hydroxypyridine and benzoic acid—to provide reasoned estimations of its properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, offering a self-validating framework for researchers and drug development professionals.

Molecular Structure and Foundational Properties

The foundational properties of 2-(4-Carboxyphenyl)-3-hydroxypyridine are derived from its chemical formula, C₁₂H₉NO₃, which corresponds to a molecular weight of 215.2 g/mol [1]. The molecule's structure, featuring both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and acceptor (pyridine nitrogen, hydroxyl, and carbonyl oxygens), dictates its intermolecular interactions and, consequently, its physical properties.

Table 1: Core Molecular Properties of 2-(4-Carboxyphenyl)-3-hydroxypyridine

| Property | Value/Information | Source/Rationale |

| CAS Number | 1261937-73-8 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.2 g/mol | [1] |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on the high melting points of its constituent parts, 3-hydroxypyridine and benzoic acid. |

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This versatile and widely utilized method allows for the formation of a carbon-carbon bond between a pyridine and a phenyl ring with high yields and functional group tolerance[2][3][4][5][6]. A plausible synthetic route would involve the coupling of a protected 3-hydroxy-2-halopyridine with 4-carboxyphenylboronic acid. The hydroxyl group of the pyridine is typically protected to prevent side reactions.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine.

Estimated Physicochemical Characteristics

The physicochemical properties of 2-(4-Carboxyphenyl)-3-hydroxypyridine can be estimated by considering the contributions of its 3-hydroxypyridine and 4-carboxyphenyl moieties.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Data |

| Melting Point (°C) | > 200 | Benzoic acid melts at 122°C[7][8][9] and 3-hydroxypyridine melts at 125-128°C[10][11][12]. The larger, more rigid structure of the combined molecule would lead to stronger intermolecular forces and a higher melting point. |

| pKa | pKa₁ ≈ 4.0-4.5 (Carboxylic acid)pKa₂ ≈ 4.5-5.0 (Pyridinium ion)pKa₃ ≈ 8.5-9.0 (Hydroxyl group) | The pKa of benzoic acid is approximately 4.2[8][13][14][15]. The electron-withdrawing nature of the pyridine ring may slightly increase the acidity of the carboxylic acid. 3-Hydroxypyridine has two pKa values: ~4.8 for the pyridinium ion and ~8.7 for the hydroxyl group[11][16]. The presence of the carboxyphenyl group is expected to have a minor influence on these values. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | The logP of benzoic acid is 1.9[1] and that of 3-hydroxypyridine is approximately 0.5[17][18]. The combination of these two moieties will result in a more lipophilic molecule. |

| Aqueous Solubility | Sparingly soluble | Benzoic acid has low solubility in cold water (3.44 g/L at 25°C)[13][14], while 3-hydroxypyridine is more soluble (33 g/L)[16][19]. The larger, more non-polar surface area of the combined molecule will likely decrease its aqueous solubility compared to 3-hydroxypyridine. Solubility will be pH-dependent due to the ionizable groups. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for 2-(4-Carboxyphenyl)-3-hydroxypyridine, a series of standardized experimental procedures should be employed.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constants (pKa) are crucial for understanding the ionization state of a molecule at different pH values, which impacts its solubility, absorption, and biological activity.

Methodology:

-

A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Spectroscopic Analysis for Structural Confirmation

Rationale: A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of the synthesized molecule.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C/C=N (aromatic rings).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical characteristics of 2-(4-Carboxyphenyl)-3-hydroxypyridine. By leveraging the known properties of its constituent moieties, we have estimated its key parameters, which are invaluable for guiding further research and development. The detailed experimental protocols outlined herein offer a robust framework for the empirical validation of these properties. A thorough understanding of the physicochemical profile of this promising molecule is the first critical step in unlocking its full potential in the fields of drug discovery and materials science.

References

-

Wikipedia. Benzoic acid. [Link]

-

ChemBK. 3-Hydroxypyridine. [Link]

-

BYJU'S. Properties of Benzoic Acid. [Link]

-

ACS Publications. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [Link]

-

Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

-

Sciencemadness Wiki. Benzoic acid. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

-

University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. [Link]

-

Wikipedia. 3-Hydroxypyridin. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

PubChem. 3-Hydroxypyridine. [Link]

-

Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

-

Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

-

Semantic Scholar. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYSYSTEM. [Link]

-

ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

-

The Good Scents Company. 3-hydroxypyridine. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

ResearchGate. Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

NIST WebBook. Benzoic acid. [Link]

-

American Chemical Society. Benzoic acid. [Link]

-

Loba Chemie. BENZOIC ACID. [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. annexechem.com [annexechem.com]

- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 9. Benzoic acid | 65-85-0 [chemicalbook.com]

- 10. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. innospk.com [innospk.com]

- 13. Benzoic acid - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. library.gwu.edu [library.gwu.edu]

- 16. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

- 17. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-hydroxypyridine, 109-00-2 [thegoodscentscompany.com]

- 19. Page loading... [wap.guidechem.com]

2-(4-Carboxyphenyl)-3-hydroxypyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Introduction

2-(4-Carboxyphenyl)-3-hydroxypyridine is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating both a 3-hydroxypyridine moiety—a known scaffold in pharmacologically active compounds—and a carboxyphenyl group, suggests potential applications as a versatile building block in drug design and as a ligand in coordination chemistry. The precise characterization of this molecule is paramount for its application, and spectroscopic methods provide the definitive data for structural elucidation and purity assessment.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic signature of 2-(4-Carboxyphenyl)-3-hydroxypyridine. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Analysis Overview

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(4-Carboxyphenyl)-3-hydroxypyridine (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ) consists of a pyridine ring substituted at the 2-position with a 4-carboxyphenyl group and at the 3-position with a hydroxyl group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Chemical structure of 2-(4-Carboxyphenyl)-3-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Carboxyphenyl)-3-hydroxypyridine, both ¹H and ¹³C NMR will provide critical information. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allows for the observation of exchangeable protons (from the -OH and -COOH groups).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as for the acidic protons of the hydroxyl and carboxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6' (Pyridine) | ~8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 4-5 Hz, J ≈ 1-2 Hz | 1H |

| H-4' (Pyridine) | ~7.4 - 7.6 | Triplet or Doublet of doublets (t or dd) | J ≈ 7-8 Hz, J ≈ 4-5 Hz | 1H |

| H-5' (Pyridine) | ~7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H |

| H-2, H-6 (Phenyl) | ~8.0 - 8.2 | Doublet (d) | J ≈ 8-9 Hz | 2H |

| H-3, H-5 (Phenyl) | ~7.8 - 8.0 | Doublet (d) | J ≈ 8-9 Hz | 2H |

| -OH (Hydroxyl) | ~9.5 - 10.5 | Broad singlet (br s) | - | 1H |

| -COOH (Carboxyl) | ~12.0 - 13.0 | Broad singlet (br s) | - | 1H |

Causality Behind Predictions:

-

Pyridine Protons: The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents. H-6' is deshielded due to its proximity to the nitrogen.

-

Phenyl Protons: The protons on the carboxyphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxyl group (H-2, H-6) will be downfield compared to the protons meta to it (H-3, H-5).

-

Acidic Protons: The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming a sufficiently high-resolution measurement to resolve all aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~167 - 170 |

| C-3' (Pyridine, C-OH) | ~155 - 158 |

| C-2' (Pyridine, C-Aryl) | ~148 - 152 |

| C-6' (Pyridine) | ~145 - 148 |

| C-4 (Phenyl, C-COOH) | ~138 - 142 |

| C-1 (Phenyl) | ~130 - 134 |

| C-2, C-6 (Phenyl) | ~129 - 131 |

| C-3, C-5 (Phenyl) | ~128 - 130 |

| C-4' (Pyridine) | ~125 - 128 |

| C-5' (Pyridine) | ~120 - 123 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.

-

Substituted Aromatic Carbons: Carbons bearing electronegative atoms (like the C-OH and C-N of the pyridine ring) are shifted downfield. The quaternary carbons (C-1, C-4, C-2', C-3') will generally have lower intensities than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(4-Carboxyphenyl)-3-hydroxypyridine will be characterized by the vibrations of its O-H, C=O, C=C, and C=N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Hydroxyl |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid |

| ~1610 - 1580 | C=C and C=N stretch | Aromatic Rings |

| ~1450 - 1400 | C-C stretch | Aromatic Rings |

| ~1300 - 1200 | C-O stretch, O-H bend | Carboxylic Acid, Phenol |

| ~900 - 690 | C-H bend (out-of-plane) | Aromatic Rings |

Expert Insights:

-

The O-H stretching bands of the carboxylic acid and the hydroxyl group will likely overlap, creating a very broad absorption feature in the high-wavenumber region of the spectrum.

-

The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak. Its exact position can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues. For this compound, Electrospray Ionization (ESI) would be a suitable technique, likely in both positive and negative ion modes.

High-Resolution Mass Spectrometry (HRMS)

-

Predicted [M+H]⁺ (Positive Ion Mode): 216.0604 m/z (Calculated for C₁₂H₁₀NO₃⁺)

-

Predicted [M-H]⁻ (Negative Ion Mode): 214.0459 m/z (Calculated for C₁₂H₈NO₃⁻)

The observation of these ions with high mass accuracy (typically < 5 ppm error) provides unambiguous confirmation of the elemental composition.

Predicted Fragmentation Pattern

In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. Key predicted fragmentations include:

-

Loss of H₂O (18.01 Da): From the hydroxyl and carboxylic acid groups.

-

Loss of CO₂ (44.00 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the C-C bond between the two aromatic rings.

Caption: A simplified predicted fragmentation pathway for 2-(4-Carboxyphenyl)-3-hydroxypyridine in positive ion mode MS/MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. An overnight acquisition may be necessary to achieve an adequate S/N.

-

Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Protocol 2: IR Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption peaks.

-

Protocol 3: High-Resolution Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation and Acquisition:

-

Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Employ a suitable C18 column for chromatographic separation.

-

Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.

-

Set the mass spectrometer to acquire data in both positive and negative ESI modes over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Extract the accurate mass of the parent ion from the total ion chromatogram.

-

Calculate the elemental composition based on the measured accurate mass.

-

If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure.

-

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The structural elucidation of 2-(4-Carboxyphenyl)-3-hydroxypyridine relies on a multi-faceted analytical approach where NMR, IR, and MS each provide complementary and critical pieces of information. This guide presents a robust, predictive framework for the spectroscopic characteristics of this molecule, grounded in fundamental principles and data from related structures. The detailed protocols outlined herein provide a pathway for researchers to obtain high-quality, reliable data, ensuring the confident characterization of this and other novel chemical entities.

References

-

PubChem. 3-Hydroxypyridine. [Online] Available at: [Link][1]

-

NIST WebBook. 2(1H)-Pyridinone. [Online] Available at: [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine, a novel chemical entity with potential applications in pharmaceutical development. Recognizing the absence of extensive public data on this specific molecule, this document outlines a predictive and methodological approach grounded in its core chemical structure. We delve into the anticipated physicochemical properties, present detailed, field-proven protocols for determining thermodynamic solubility and pH-dependent solubility profiles, and describe a robust strategy for assessing chemical stability through forced degradation studies as mandated by international guidelines. This guide is intended for researchers, chemists, and drug development professionals, offering the scientific rationale behind experimental designs, self-validating analytical strategies, and predictive insights into the compound's behavior, thereby accelerating its preclinical evaluation.

Introduction and Structural Analysis

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, formulation design, and shelf-life.[1] This guide focuses on 2-(4-Carboxyphenyl)-3-hydroxypyridine, a molecule whose structure suggests significant potential as a scaffold in medicinal chemistry, yet for which detailed characterization data is not publicly available.[2]

The molecule's structure is a composite of three key functional moieties:

-

A 3-Hydroxypyridine Ring: This feature imparts both weakly acidic (phenolic hydroxyl) and weakly basic (pyridine nitrogen) characteristics. The 3-hydroxy substitution is known to be susceptible to oxidation.[3][4]

-

A Phenyl Carboxylic Acid Group: The benzoic acid moiety is a primary acidic center, crucial for salt formation and pH-dependent interactions.

-

An Interconnected Aromatic System: The conjugated system of the two aromatic rings suggests strong chromophoric properties, indicating potential photosensitivity.

This amphoteric nature, with multiple ionizable centers, predicts a complex pH-solubility relationship. The inherent structural alerts, particularly the electron-rich 3-hydroxypyridine ring, necessitate a rigorous investigation of its chemical stability.[5]

Predicted Physicochemical Properties: A Foundation for Investigation

Before embarking on experimental work, a theoretical assessment based on the compound's structure provides invaluable direction. This predictive analysis is rooted in established principles of physical organic chemistry.

Ionization Constants (pKa)

The solubility and absorption of 2-(4-Carboxyphenyl)-3-hydroxypyridine will be heavily dictated by its ionization state at different physiological pH values. We can predict three primary pKa values:

-

Carboxylic Acid (pKa₁): The benzoic acid moiety is expected to be the most acidic group. A typical pKa for benzoic acid is around 4.2. We predict pKa₁ ≈ 4.0 - 4.5 .[6]

-

Pyridine Nitrogen (pKa₂): The pyridine nitrogen will be protonated under acidic conditions. For 3-hydroxypyridine, the pKa of the conjugate acid is approximately 4.8-5.2.[7][8] We predict pKa₂ ≈ 4.5 - 5.5 . The proximity and electronic interplay with the other rings may influence this value.

-

Phenolic Hydroxyl (pKa₃): The hydroxyl group on the pyridine ring is weakly acidic. 3-hydroxypyridine itself has a phenolic pKa of about 8.7.[7][9] We predict pKa₃ ≈ 8.5 - 9.0 .

The close proximity of pKa₁ and pKa₂ suggests that a zwitterionic species may be the predominant form in the pH range of 4.5 to 5.5. This complex ionization behavior underscores the necessity of a detailed pH-solubility profile.

Part 1: Comprehensive Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like 2-(4-Carboxyphenyl)-3-hydroxypyridine, a single solubility value is insufficient. A full pH-solubility profile is required.

Causality in Experimental Design

The choice of solubility assay is dictated by the stage of development. For preclinical characterization, thermodynamic equilibrium solubility is the "gold standard" as it measures the true equilibrium state between the solid and dissolved forms of the compound.[10][11] Kinetic solubility assays, while higher throughput, measure the solubility of a compound precipitating from a stock solution (often DMSO) and are more suited for early discovery screening.[1][12] Given the audience of drug development professionals, the focus here is on the definitive thermodynamic method.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the solubility at a specific pH and temperature, forming the basis for the full pH profile.

Objective: To measure the saturation concentration of the compound in a buffered aqueous solution at equilibrium.

Methodology:

-

Preparation: Prepare a series of aqueous buffers (e.g., phosphate, citrate) at desired pH values (e.g., pH 2, 4, 5, 6, 7.4, 9).

-

Addition of Compound: Add an excess of solid 2-(4-Carboxyphenyl)-3-hydroxypyridine to a known volume of each buffer in sealed vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours). This duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step. Centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to avoid artificially inflating results with suspended microparticles.[11]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase and quantify the concentration using a validated, stability-indicating HPLC-UV method. A mass spectrometry detector (LC-MS) can be used for confirmation.[12]

-

Solid-State Analysis: Analyze the remaining solid residue by techniques like XRPD or DSC to check for any changes in crystal form (polymorphism) or conversion to a hydrate/solvate during the experiment.[11]

Data Presentation: Predicted pH-Solubility Profile

The amphoteric nature of the molecule, with two acidic groups and one basic group, will likely result in a "U-shaped" or "bathtub" solubility profile. The lowest solubility is expected in the pH region where the molecule is predominantly in its neutral or zwitterionic form (around pH 4-5).

Table 1: Hypothetical pH-Solubility Data for 2-(4-Carboxyphenyl)-3-hydroxypyridine at 25°C

| pH | Predicted Dominant Species | Predicted Solubility (µg/mL) |

| 2.0 | Cationic | > 200 |

| 4.0 | Zwitterionic/Neutral | < 10 |

| 5.0 | Zwitterionic/Anionic | < 15 |

| 7.4 | Mono-anionic | 50 - 100 |

| 9.0 | Di-anionic | > 500 |

| 10.0 | Di-anionic | > 1000 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Profiling.

Part 2: Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of an NCE is a non-negotiable regulatory requirement. Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and, most importantly, to develop and demonstrate the specificity of a stability-indicating analytical method.[13][14]

Rationale for Stress Conditions

The conditions for forced degradation are chosen to accelerate decomposition and are guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[13][15] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without destroying the molecule completely.[13][16]

-

Hydrolysis: The molecule has no ester or amide groups highly susceptible to hydrolysis, but stress testing across the pH spectrum is mandatory to probe for unexpected liabilities.

-

Oxidation: The 3-hydroxypyridine moiety is an electron-rich phenolic system, which is a structural alert for oxidative degradation. This is the most likely degradation pathway.[4]

-

Photolysis: The presence of two conjugated aromatic rings suggests the molecule will absorb UV radiation, making it a candidate for photolytic degradation.[15][17][18]

Prerequisite: Stability-Indicating Analytical Method

Before commencing stress studies, a robust stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[19][20]

Trustworthiness Pillar: A method is considered "stability-indicating" only if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating and allowing for the quantification of all significant degradation products, free from interference from the API, excipients, or other impurities.[21][22] The use of a photodiode array (PDA) detector is essential to check for peak purity throughout the analysis.

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under controlled stress conditions to identify degradation pathways and validate the analytical method.

Methodology:

-

Stock Solution: Prepare a solution of 2-(4-Carboxyphenyl)-3-hydroxypyridine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at a controlled temperature (e.g., 60-80°C) for a set period.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) and the stock solution to heat (e.g., 60-80°C).

-

Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a controlled light source as per ICH Q1B guidelines.[15][23] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15][24] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[17]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and analyze by the stability-indicating HPLC-PDA-MS method.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to clearly show the extent of degradation and the number of degradants formed under each condition.

Table 2: Representative Forced Degradation Results

| Stress Condition | Conditions | % Degradation of Parent | No. of Degradants >0.1% | Comments / Likely Pathway |

| Acid Hydrolysis (0.1 M HCl) | 80°C, 24h | < 2% | 0 | Likely stable to acid hydrolysis. |

| Base Hydrolysis (0.1 M NaOH) | 80°C, 24h | < 2% | 0 | Likely stable to base hydrolysis. |

| Oxidation (3% H₂O₂) | RT, 8h | ~15% | 2 | Primary pathway. Possible N-oxidation or ring hydroxylation. |

| Thermal (Solid) | 105°C, 72h | < 1% | 0 | Thermally stable in solid state. |

| Photolysis (ICH Q1B) | 1.2 M lux·h, 200 W·h/m² | ~10% | 1 | Photosensitive. Likely involves radical mechanisms. |

Visualization: Stability Testing Workflow

Caption: Workflow for Forced Degradation and Method Validation.

Conclusion and Future Directions

This guide presents a scientifically rigorous, predictive, and practical framework for characterizing the solubility and stability of 2-(4-Carboxyphenyl)-3-hydroxypyridine. The amphoteric nature of the molecule necessitates a full pH-solubility profile, with the region of minimum solubility being a key parameter for formulation development. The structural alert of the 3-hydroxypyridine moiety strongly suggests that oxidative and photolytic pathways will be the primary routes of degradation. The execution of the detailed protocols herein will generate the critical data required to understand the compound's liabilities, develop a robust formulation, and satisfy regulatory requirements for early-phase drug development. This foundational knowledge is indispensable for advancing this promising NCE through the preclinical pipeline.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass.

-

3-Hydroxypyridine - ChemBK. ChemBK.

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS.

-

Solubility Test. AxisPharm.

-

Stability Indicating HPLC Method Development – A Review. IJTSRD.

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

-

Stability Indicating HPLC Method Development: A Review. IJPPR.

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

-

3-Hydroxypyridine CAS#: 109-00-2. ChemicalBook.

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

-

Forced Degradation Studies. SciSpace.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

-

Late-Stage Pyridine Oxidation via Oxygen Walking. Synfacts.

-

3-Hydroxypyridin. Wikipedia.

-

4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

-

Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.

-

3-Hydroxypyridine 109-00-2 wiki. Guidechem.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health (NIH).

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.

-

Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. LinkedIn.

-

Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.

-

3-Hydroxypyridine. PubChem.

-

The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

-

2-(4-Carboxyphenyl)-3-hydroxypyridine. ChemicalBook.

-

Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Institutes of Health (NIH).

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

-

The pKa in Organic Chemistry. Chemistry Steps.

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

-

Approximate pKa chart of the functional groups. University of Calgary.

-

p-Carboxyphenyl sulfate. ChemicalBook.

-

3-Hydroxypyridine. ChemicalBook.

-

Bordwell pKa Table. University of Wisconsin-Madison.

-

2-Hydroxypyridine-3-carboxylic acid. Sigma-Aldrich.

-

3-Hydroxypyridine-2-carboxylic acid. Sigma-Aldrich.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 2-(4-Carboxyphenyl)-3-hydroxypyridine | 1261937-73-8 [chemicalbook.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. chembk.com [chembk.com]

- 8. 3-Hydroxypyridin – Wikipedia [de.wikipedia.org]

- 9. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility Test | AxisPharm [axispharm.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijpsr.com [ijpsr.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. ema.europa.eu [ema.europa.eu]

Technical Guide: Determination of the Fluorescence Quantum Yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[2][3] For a molecule like 2-(4-Carboxyphenyl)-3-hydroxypyridine, understanding its quantum yield is critical for applications ranging from biochemical assays and cellular imaging to photosensitizers in photodynamic therapy. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for the determination of the fluorescence quantum yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine using the widely adopted relative method. It addresses the theoretical underpinnings, experimental design, data analysis, and critical factors that influence the measurement, such as solvent and pH.

Introduction: The Significance of 3-Hydroxypyridine Chromophores

The 3-hydroxypyridine (3-HP) scaffold is a key chromophore found in a variety of biologically significant molecules, including vitamin B6 vitamers and enzymatic collagen cross-links.[4][5] These compounds are known to be photosensitizers capable of inducing photooxidative stress in biological systems, a property of great interest in drug development.[4] The specific compound, 2-(4-Carboxyphenyl)-3-hydroxypyridine, combines the 3-HP core with a carboxyphenyl substituent, suggesting a molecular architecture ripe for complex photophysical behaviors, including a high sensitivity to its chemical environment.

A key photophysical process in many 3-HP derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the pyridinic nitrogen or an adjacent carbonyl group, leading to the formation of a transient phototautomer with a distinct, large Stokes-shifted emission.[6][8] The efficiency of this process, and thus the overall fluorescence quantum yield, is highly dependent on molecular structure and environmental factors. Accurately quantifying the quantum yield is therefore essential for characterizing the potential of 2-(4-Carboxyphenyl)-3-hydroxypyridine as a fluorescent probe or photosensitizer.

Theoretical Framework: Understanding Quantum Yield

The fluorescence quantum yield (Φf) represents the probability that an excited molecule will return to the ground state via the emission of a photon (fluorescence) rather than through non-radiative pathways like internal conversion or intersystem crossing.[1]

The two primary methods for determining Φf are the absolute and relative methods.[9][10]

-

Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using specialized equipment like an integrating sphere.[2][11] It is highly accurate but requires complex instrumentation and calibration.[10]

-

Relative Method: This more common approach compares the fluorescence of an unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.[1][12] Given its accessibility and reliability, this guide will focus on the relative method.

The governing equation for the relative quantum yield calculation is:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) [2][12]

Where:

-

Φx is the quantum yield of the test sample.

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[12]

-

nx and nst are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.[3]

Experimental Protocol: Relative Quantum Yield Determination

This section details a step-by-step methodology for measuring the quantum yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine.

3.1. Selection of a Suitable Fluorescence Standard

The choice of a standard is critical for an accurate measurement. The ideal standard should have:

-

Absorption and emission spectra that overlap with the sample.[12]

-

A high, well-documented, and stable quantum yield.

-

Photochemical stability.

For excitation in the UV range (>300 nm), Quinine Sulfate is a widely accepted and reliable standard.[9][13] It is typically dissolved in 0.1 M H₂SO₄ or 0.1 M HClO₄, where it exhibits a known quantum yield of approximately 0.54-0.60.[3][14][15]

3.2. Instrumentation and Reagents

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with excitation and emission monochromators and a detector. The instrument's spectral response must be corrected.[9]

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[1]

-

Solvents: Spectroscopic grade solvents are mandatory to avoid interference from fluorescent impurities.[9]

-

2-(4-Carboxyphenyl)-3-hydroxypyridine (Sample)

-

Quinine Sulfate Dihydrate (Standard)

-

0.1 M Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)

3.3. Step-by-Step Measurement Workflow

Step 1: Preparation of Stock Solutions

-

Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) and the sample (2-(4-Carboxyphenyl)-3-hydroxypyridine in a chosen solvent, e.g., ethanol, DMSO, or a buffer). The solvent for the sample should be chosen based on solubility and the intended application.

Step 2: Preparation of Dilutions

-

From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.

-

Crucially, the absorbance of these solutions must be kept below 0.1 at the excitation wavelength. [1][12] This minimizes inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the fluorescence intensity.[12]

Step 3: Absorbance Measurements

-

Select an appropriate excitation wavelength (λex). This should be a wavelength where both the sample and the standard absorb light, ideally at a peak or shoulder in their absorption spectra.

-

Measure the absorbance of each diluted solution of the sample and the standard at the chosen λex using the UV-Vis spectrophotometer.

Step 4: Fluorescence Emission Measurements

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each of the diluted solutions (sample and standard). Ensure that the experimental parameters (e.g., excitation/emission slit widths, detector voltage) are kept identical for all measurements.[1]

-

Record the emission spectrum of the pure solvent (blank) for background subtraction.

Step 5: Data Processing and Analysis

-

Subtract the solvent's emission spectrum from each of the sample and standard spectra.

-

Integrate the area under each corrected emission spectrum. This integrated value represents the total fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the corresponding absorbance values (X-axis).

-

Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).[12]

Step 6: Quantum Yield Calculation

-

Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine using the formula provided in Section 2.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Relative Quantum Yield Determination.

Factors Influencing the Quantum Yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine

The quantum yield is not an immutable property of a molecule; it is highly sensitive to its environment. For a molecule like 2-(4-Carboxyphenyl)-3-hydroxypyridine, the following factors are particularly important.

4.1. Solvent Effects

The polarity of the solvent can significantly alter the quantum yield.[16][17]

-

Polar Solvents: Polar solvents can stabilize the excited state, often leading to a red-shift in the emission spectrum.[18] For molecules capable of ESIPT, polar protic solvents (like ethanol or water) can form intermolecular hydrogen bonds, disrupting the intramolecular hydrogen bond necessary for the proton transfer.[6] This can either quench fluorescence or lead to emission from the initial "normal" excited state, altering the overall quantum yield.[6]

-

Non-polar Solvents: In non-polar environments, non-radiative decay pathways may be altered, sometimes leading to an increase in the quantum yield.[17][19]

4.2. pH Effects

The structure of 2-(4-Carboxyphenyl)-3-hydroxypyridine contains both an acidic carboxylic acid group and a basic pyridine ring, making its photophysical properties highly dependent on pH.[20][21]

-

Protonation or deprotonation of the pyridine ring or the hydroxyl group will change the electronic structure of the molecule.[21]

-

The ionization state of the carboxyphenyl group can influence solubility and aggregation, which in turn affects the quantum yield.

-

It is crucial to perform quantum yield measurements in buffered solutions if the molecule is to be used in biological applications, and the pH should be reported alongside the quantum yield value.[22][23][24]

4.3. Data Presentation

All quantitative data should be summarized for clarity. The following table provides a template for reporting the determined quantum yield values.

| Compound | Solvent System | Excitation λ (nm) | Standard Used | Φst (Known) | Determined Φx (± Error) |

| 2-(4-Carboxyphenyl)-3-hydroxypyridine | Ethanol | 350 | Quinine Sulfate | 0.54 | Value |

| 2-(4-Carboxyphenyl)-3-hydroxypyridine | DMSO | 350 | Quinine Sulfate | 0.54 | Value |

| 2-(4-Carboxyphenyl)-3-hydroxypyridine | PBS (pH 7.4) | 350 | Quinine Sulfate | 0.54 | Value |

Mandatory Visualization: Photophysical Deactivation Pathways

Caption: Simplified Jablonski Diagram for 3-HP Derivatives.

Conclusion

Determining the fluorescence quantum yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine is a critical step in evaluating its potential as a functional fluorophore. The relative method, using a well-characterized standard like quinine sulfate, provides a reliable and accessible means of achieving this. By carefully controlling experimental conditions—particularly solvent choice, pH, and sample concentration—researchers can obtain accurate and reproducible quantum yield values. This data is indispensable for the rational design of fluorescent probes, sensors, and photosensitizers in the field of drug development and biomedical research.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Beeby, A. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

-

Lipsky, S. (1961). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 35(4), 1515-1524. [Link]

-

Bindhu, C. V., et al. (2002). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Pramana - Journal of Physics, 58(3), 563-569. [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

Reyes, M. B., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(15), 4649. [Link]

-

Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

-

Al-Kaabi, M. N., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44431-44443. [Link]

-

Mohammed, M. J., & Al-Asadi, A. S. (2016). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Missan Researches, 13(25). [Link]

-

Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-29. [Link]

-

Klymchenko, A. S., & Demchenko, A. P. (2002). Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone. Physical Chemistry Chemical Physics, 4(24), 6035-6041. [Link]

-

Shvadchak, V. V., et al. (2019). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. International Journal of Molecular Sciences, 20(18), 4432. [Link]

-

ResearchGate. How to calculate the quantum yield of fluorescent nano-dots? [Link]

-

Hagimori, M., et al. (2021). Selective Cadmium Fluorescence Probe Based on Bis-heterocyclic Molecule and its Imaging in Cells. Analytical Sciences, 37(7), 1025-1031. [Link]

-

Zhang, J., et al. (2018). A new “turn-on” fluorescent probe for Fe3+ detection in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 369-374. [Link]

-

Rodenko, O., et al. (2016). Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. Chemical Science, 7(8), 5258-5264. [Link]

-

Wondrak, G. T., et al. (2004). 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. The Journal of biological chemistry, 279(30), 31411-31422. [Link]

-

Wilson, K. C., & Kubarych, K. J. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. Physical Chemistry Chemical Physics, 26(42), 32179-32185. [Link]

-

Mohr, G. J., et al. (2003). Immobilised pH-sensitive fluorescent dyes based on 1,8-naphthalimide. Journal of Materials Chemistry, 13(9), 2254-2258. [Link]

-

Wilson, K. C., & Kubarych, K. J. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone and 3-hydroxy-2-(thiophen-2-yl)chromen-4-one. ChemRxiv. [Link]

-

Wondrak, G. T., & Jacobson, E. L. (2012). 3-Hydroxypyridine Chromophores Are Endogenous Sensitizers of Photooxidative Stress in Human Skin Cells. ResearchGate. [Link]

-

Chemwish. (2023). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [Link]

-

Quora. What is the effect of the pH on the fluorescence? [Link]

-

Wikipedia. Quantum yield. [Link]

-

Chen, J., et al. (2019). Quantum yields of singlet oxygen of tetrakis (4-carboxyphenyl) porphyrin in different solvents. Journal of Porphyrins and Phthalocyanines, 23(10), 1-8. [Link]

-

Gomes, A. T. P. C., et al. (2023). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. International Journal of Molecular Sciences, 24(22), 16422. [Link]

-

Ośmiałowski, B., et al. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, 6, 34509. [Link]

-

Meti, M. D., et al. (2014). Novel Fluorescein-Based Fluorophores: Synthesis, Photophysics and Micro-Environmental Study. Journal of Fluorescence, 24(4), 1187-1197. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. jasco-global.com [jasco-global.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. edinst.com [edinst.com]

- 11. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iss.com [iss.com]

- 13. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 14. dreem.openfluor.org [dreem.openfluor.org]

- 15. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. jmess.org [jmess.org]

- 20. researchgate.net [researchgate.net]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Emergence of a Clinically Vital Iron Chelator: A Technical Guide to Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

For Researchers, Scientists, and Drug Development Professionals

Preamble: From an Obscure Scaffold to a Lifesaving Therapeutic

The journey of a therapeutic agent from a conceptual chemical scaffold to a clinically approved drug is often a testament to persistent scientific inquiry and serendipitous discovery. This guide delves into the rich history and technical intricacies of Deferiprone, a notable member of the 3-hydroxypyridin-4-one class of compounds. While the initially requested exploration of 2-(4-Carboxyphenyl)-3-hydroxypyridine proved untenable due to a scarcity of published research, the story of Deferiprone offers a compelling and comprehensive alternative, embodying the core principles of rational drug design and its profound impact on patient care. This guide will illuminate the path of Deferiprone's discovery, its mechanism of action as a pivotal iron chelator, and the experimental methodologies that have defined its development and clinical application.

I. The Genesis of an Orally Active Iron Chelator: A Historical Perspective

The development of Deferiprone was born out of a critical unmet medical need: the management of chronic iron overload, a frequent and life-threatening consequence of regular blood transfusions for conditions like thalassemia major.[1][2][3] Prior to the advent of effective oral iron chelators, patients were reliant on the parenterally administered deferoxamine, a treatment regimen with significant compliance challenges.

The quest for an orally bioavailable alternative led researchers to explore various chemical scaffolds with a high affinity for ferric iron (Fe³⁺). The 3-hydroxypyridin-4-one moiety emerged as a promising candidate due to its bidentate chelating properties and favorable physicochemical characteristics for oral absorption.[4]

The pioneering work of Dr. George J. Kontoghiorghes in the early 1980s was instrumental in the discovery and development of Deferiprone (also known as L1).[5][6][7] His research, initiated in 1978, led to the design, synthesis, and in vitro and in vivo screening of this novel class of α-ketohydroxypyridine iron chelators.[5][8] The initial synthesis was a multi-step process, but a breakthrough came in 1987 with the development of a simple, one-step synthesis from maltol and methylamine, a method that significantly reduced production costs and is still in use by generic manufacturers today.[5][8]

The journey of Deferiprone from an academic discovery to a globally recognized medicine was not without its challenges. However, its efficacy, particularly in removing iron from cardiac tissues, a major site of iron-induced toxicity, propelled its clinical development.[5] Deferiprone was first approved for medical use in 1994 for the treatment of thalassemia major and has since become a cornerstone of iron chelation therapy worldwide.[2]

Timeline of Key Milestones in the Development of Deferiprone:

| Year | Milestone | Reference |

| 1978-1981 | Discovery of the α-ketohydroxypyridine class of iron chelators. | [5][6][8] |

| 1981 | Design, synthesis, and initial screening of Deferiprone (L1). | [5][7] |

| 1987 | Development of a simple, one-step synthesis of Deferiprone. | [5] |

| 1994 | First approval for medical use in treating thalassemia major. | [2] |

| 2011 | Approval by the U.S. Food and Drug Administration (FDA). | [7] |

II. The Scientific Underpinnings: Mechanism of Action

Deferiprone's therapeutic efficacy lies in its ability to selectively bind to and facilitate the excretion of excess iron from the body. As a bidentate chelator, three molecules of Deferiprone are required to form a stable, neutral 3:1 complex with a single ferric ion (Fe³⁺).[1][2][3] This complex is water-soluble and is primarily excreted through the urine, which often results in a characteristic reddish-brown discoloration, a visual indicator of iron removal.[1][2]

The key to Deferiprone's action is its high affinity for ferric iron.[1] This allows it to effectively sequester iron from non-transferrin-bound iron pools and from iron-storage proteins like ferritin.[1][9] By reducing the "labile iron pool" within cells, Deferiprone mitigates the catalytic role of iron in the formation of harmful reactive oxygen species via the Fenton reaction, thereby protecting cells from oxidative damage.[1][10]

One of the distinguishing features of Deferiprone is its ability to penetrate cell membranes and access intracellular iron stores, including those in the heart.[2][10] This is a crucial advantage over other chelators and is a primary reason for its effectiveness in preventing and treating cardiac siderosis, the leading cause of mortality in patients with transfusional iron overload.[3]

Caption: Mechanism of Deferiprone as an iron chelator.

III. Synthesis and Physicochemical Properties

The synthesis of Deferiprone has been refined to a straightforward and cost-effective one-step process, which has been a significant factor in its widespread availability.[5][8]

A. Synthetic Protocol: One-Step Synthesis from Maltol

Materials:

-

Maltol (2-methyl-3-hydroxy-4-pyrone)

-

Methylamine (aqueous solution)

-

Hydrochloric acid (for pH adjustment)

-

Solvent (e.g., water or ethanol)

Procedure:

-

Dissolve maltol in the chosen solvent in a reaction vessel.

-

Add an aqueous solution of methylamine to the maltol solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the precipitated Deferiprone by filtration.

-

Wash the product with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization.

This efficient synthesis has made Deferiprone an accessible treatment option, particularly in developing countries where thalassemia is prevalent.[8]

B. Physicochemical Properties of Deferiprone

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-1,2-dimethylpyridin-4-one | [2] |

| CAS Number | 30652-11-0 | [2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | White to pinkish-white crystalline powder | [2] |

| Melting Point | 272-278 °C | [2] |

| Solubility | Low solubility in deionized water | [2] |

IV. Experimental Protocols and Biological Evaluation

The evaluation of Deferiprone's efficacy and safety has been conducted through a variety of in vitro and in vivo studies.

A. In Vitro Evaluation of Iron Chelation

Objective: To determine the iron-binding capacity and affinity of Deferiprone.

Method: Spectrophotometric Titration

-

Prepare a solution of Deferiprone of known concentration in a suitable buffer (e.g., HEPES) at physiological pH (7.4).

-

Prepare a stock solution of ferric chloride (FeCl₃).

-

Titrate the Deferiprone solution with the ferric chloride solution, adding small aliquots of the iron solution at a time.

-

After each addition, record the UV-Vis spectrum of the solution. The formation of the Deferiprone-Fe³⁺ complex results in a characteristic absorbance peak.

-

Plot the change in absorbance against the molar ratio of iron to Deferiprone to determine the stoichiometry of the complex (which should be 1:3) and the stability constant of the complex.

B. In Vivo Efficacy Studies in Animal Models

Objective: To assess the ability of Deferiprone to promote iron excretion in an iron-overloaded animal model.

Model: Hypertransfused rats are a commonly used model for iron overload.[11]

Procedure:

-

Induce iron overload in rats through repeated blood transfusions or parenteral iron administration.

-

Divide the iron-overloaded rats into a control group (receiving vehicle) and a treatment group (receiving Deferiprone orally).

-

Administer Deferiprone at a clinically relevant dose for a specified period.

-

Collect 24-hour urine and feces samples at regular intervals.

-

Measure the iron content in the urine and feces using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Compare the iron excretion in the Deferiprone-treated group to the control group to determine the efficacy of the chelator.

Caption: Workflow for in vivo efficacy testing of Deferiprone.

V. Clinical Applications and Future Directions

Deferiprone is primarily indicated for the treatment of transfusional iron overload in patients with thalassemia syndromes when current chelation therapy is inadequate.[12] It can be used as a monotherapy or in combination with deferoxamine for more effective iron removal.[6]

The clinical efficacy of Deferiprone has been demonstrated in numerous trials, showing significant reductions in serum ferritin levels and liver iron concentration.[13] Importantly, its ability to reduce cardiac iron has been shown to improve cardiac function and reduce mortality in thalassemia patients.[3]

The most significant adverse effect of Deferiprone is agranulocytosis (a severe drop in white blood cell count), which necessitates regular monitoring of blood counts.[1][10] Other side effects can include gastrointestinal symptoms and arthralgia.[13]

Beyond its established use in iron overload, the properties of Deferiprone have led to its investigation in other conditions where iron dysregulation is implicated, including:

-

Neurodegenerative Diseases: Such as Friedreich's ataxia and Parkinson's disease, where focal iron accumulation may contribute to pathology.[6][10]

-

Infectious Diseases: As iron is essential for the growth of many pathogens, iron chelation is being explored as a potential antimicrobial strategy.[6]

-

Cancer: The role of iron in cell proliferation has led to investigations of Deferiprone as an anti-cancer agent.[6]

VI. Conclusion

Deferiprone stands as a landmark achievement in the field of medicinal chemistry and drug development. Its journey from a rationally designed molecule to a globally used therapeutic for iron overload highlights the power of targeted research in addressing critical medical needs. The simple and cost-effective synthesis of Deferiprone has ensured its accessibility to patients worldwide, particularly in regions where thalassemia is endemic. As research continues to uncover the multifaceted roles of iron in various diseases, the story of Deferiprone will undoubtedly inspire the development of new generations of metal-targeted therapies.

VII. References

-

What is the mechanism of Deferiprone? (2024). Patsnap Synapse. [Link]

-

Kontoghiorghes, G. J., & Tserdanis, A. (2023). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. MDPI. [Link]

-

Kontoghiorghes, G. J. (2020). The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia. Mediterranean Journal of Hematology and Infectious Diseases. [Link]

-

Zhou, T., Ma, Y., Kong, X., & Hider, R. C. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. PubMed. [Link]

-

Deferiprone | Mechanism of Action, Uses & Side effects. (n.d.). Macsen Labs. [Link]

-

A. M. A., M. M., & Z. S. (2012). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. PubMed Central. [Link]

-

Hershko, C., Pinson, A., & Link, G. (1992). Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores. PubMed. [Link]

-

Ma, Y., Zhou, T., & Hider, R. C. (2009). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. [Link]

-

M. M., & A. M. A. (2011). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PubMed. [Link]

-

The simple one-step synthesis method of deferiprone (L1) from maltol... (2023). ResearchGate. [Link]

-

M. M., & A. M. A. (2011). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PubMed Central. [Link]

-

Steps in the mechanochemical synthesis of deferiprone. (2024). ResearchGate. [Link]

-

Wang, Y., et al. (2021). Design and synthesis of N-hydroxyalkyl substituted deferiprone: a kind of iron chelating agents for Parkinson's disease chelation therapy strategy. PubMed. [Link]

-

Deferoxamine, deferiprone, and deferasirox mechanism of action in the... (2021). ResearchGate. [Link]

-

Kontoghiorghes, G. J. (2020). THE HISTORY OF DEFERIPRONE (L1) AND THE COMPLETE TREATMENT OF IRON OVERLOAD IN THALASSAEMIA. Mediterranean Journal of Hematology and Infectious Diseases. [Link]

-

The Role of Deferiprone in Iron Chelation. (2023). ResearchGate. [Link]

-

Elalfy, M. S., Adly, A. A., & Ismail, E. A. (2014). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. PubMed Central. [Link]

-

Kontoghiorghes, G. J., & Tserdanis, A. (2023). Deferiprone and Iron-Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. PubMed. [Link]

-

(PDF) THE HISTORY OF DEFERIPRONE (L1) AND THE COMPLETE TREATMENT OF IRON OVERLOAD IN THALASSAEMIA. (2020). ResearchGate. [Link]

-

Recent developments on 3-hydroxy-4-pyridinones with respect to their clinical applications: Mono and combined ligand approaches. (2023). ResearchGate. [Link]

-

The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2023). ResearchGate. [Link]

-

Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. PubMed. [Link]

-